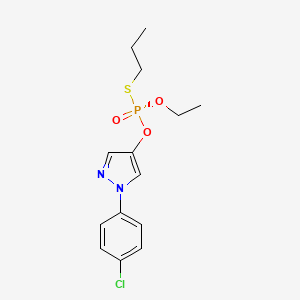

Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

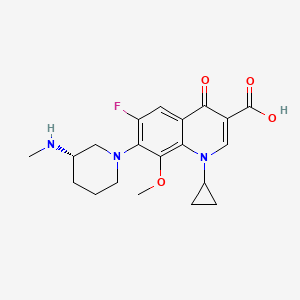

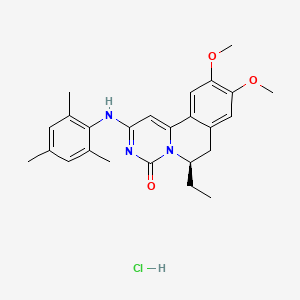

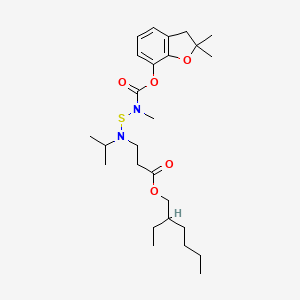

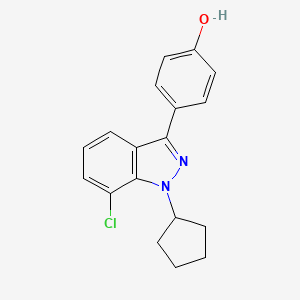

4-(7-Chlor-1-Cyclopentyl-1H-indazol-3-yl)-Phenol ist eine komplexe organische Verbindung, die zur Klasse der Phenole und Indazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Phenolgruppe aus, die an einen Indazolring gebunden ist, der wiederum mit einem Chloratom und einer Cyclopentylgruppe substituiert ist. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung, einschließlich der medizinischen Chemie und Pharmakologie, von großem Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(7-Chlor-1-Cyclopentyl-1H-indazol-3-yl)-Phenol umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Indazol-Kerns: Der Indazol-Kern kann durch die Cyclisierung von o-Phenylendiamin mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen synthetisiert werden.

Einführung der Cyclopentylgruppe: Die Cyclopentylgruppe kann durch Alkylierungsreaktionen unter Verwendung von Cyclopentylhalogeniden in Gegenwart einer Base eingeführt werden.

Chlorierung: Das Chloratom kann durch elektrophile aromatische Substitution unter Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid eingeführt werden.

Anbindung der Phenolgruppe: Die Phenolgruppe kann durch nucleophile aromatische Substitutionsreaktionen angebunden werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab beinhalten, wobei kontinuierliche Strömungsreaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(7-Chlor-1-Cyclopentyl-1H-indazol-3-yl)-Phenol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Phenolgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Chinonen oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, insbesondere am Indazolring, unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Phenol- und Indazolringen auftreten, was eine weitere Funktionalisierung der Verbindung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Halogenierungsmittel (z. B. Thionylchlorid), Alkylierungsmittel (z. B. Alkylhalogenide) und Nucleophile (z. B. Amine, Thiole).

Hauptsächlich gebildete Produkte

Oxidation: Chinone und verwandte Derivate.

Reduktion: Reduzierte Indazolderivate.

Substitution: Verschiedene substituierte Phenol- und Indazolderivate.

Wissenschaftliche Forschungsanwendungen

4-(7-Chlor-1-Cyclopentyl-1H-indazol-3-yl)-Phenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.

Medizin: Wird auf sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-(7-Chlor-1-Cyclopentyl-1H-indazol-3-yl)-Phenol umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:

Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.

Wechselwirkung mit Rezeptoren: Modulierung der Aktivität von Rezeptoren auf der Zelloberfläche oder innerhalb der Zelle.

Veränderung der Genexpression: Beeinflussung der Expression von Genen, die mit Zellwachstum, -differenzierung und -apoptose zusammenhängen.

Wirkmechanismus

The mechanism of action of Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

4-(7-Chlor-1-Cyclopentyl-1H-indazol-3-yl)-Phenol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

4-(1H-Indazol-3-yl)-Phenol: Fehlt die Chlor- und Cyclopentylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

4-(7-Brom-1-Cyclopentyl-1H-indazol-3-yl)-Phenol: Mit einem Bromatom anstelle von Chlor substituiert, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.

4-(7-Chlor-1-Methyl-1H-indazol-3-yl)-Phenol:

Die einzigartigen Strukturmerkmale von 4-(7-Chlor-1-Cyclopentyl-1H-indazol-3-yl)-Phenol, wie das Vorhandensein der Chlor- und Cyclopentylgruppen, tragen zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.

Eigenschaften

CAS-Nummer |

680611-61-4 |

|---|---|

Molekularformel |

C18H17ClN2O |

Molekulargewicht |

312.8 g/mol |

IUPAC-Name |

4-(7-chloro-1-cyclopentylindazol-3-yl)phenol |

InChI |

InChI=1S/C18H17ClN2O/c19-16-7-3-6-15-17(12-8-10-14(22)11-9-12)20-21(18(15)16)13-4-1-2-5-13/h3,6-11,13,22H,1-2,4-5H2 |

InChI-Schlüssel |

NDUBFDHNGRZGIL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)N2C3=C(C=CC=C3Cl)C(=N2)C4=CC=C(C=C4)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.